molecular formula C16H14ClN3O3S B2760645 (5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1421507-72-3

(5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2760645
CAS RN: 1421507-72-3
M. Wt: 363.82
InChI Key: UWJWQHDPTLWRAD-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.82. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

  • Microwave-assisted synthesis techniques have been applied to create novel pyrazoline and pyridin-4-yl methanone derivatives starting from furan-2-carbohydrazide. These compounds were investigated for their anti-inflammatory and antibacterial activities . The microwave method offered advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. Some compounds displayed significant anti-inflammatory and antibacterial properties, with molecular docking suggesting their potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Structural and Theoretical Studies

  • Structural, optical, etching studies, and theoretical calculations were performed on a compound synthesized by the substitution reaction involving difluorophenyl(piperidin-4-yl)methanone oxime. This research demonstrated the compound's stable thermal properties and identified reactive sites on the molecular surface using molecular electrostatic potential maps. The study provided insights into the molecular structure through X-ray diffraction, spectroscopic techniques, and density functional theory calculations (Karthik et al., 2021).

Anticancer and Antiangiogenic Effects

  • Novel thioxothiazolidin-4-one derivatives were synthesized and their anticancer and antiangiogenic effects evaluated in a mouse tumor model. These compounds inhibited tumor growth and endothelial proliferation in the peritoneum of mice, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Supramolecular Architecture Analysis

  • A study explored the supramolecular architecture of 1,2,4-oxadiazole derivatives through crystal packing analysis. This research emphasized the role of non-covalent interactions, including lone pair-π interactions and halogen bonding, in stabilizing the molecular structure of compounds with biologically active 1,2,4-oxadiazol moieties (Sharma et al., 2019).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c17-13-2-1-12(24-13)16(21)20-6-3-10(4-7-20)14-18-19-15(23-14)11-5-8-22-9-11/h1-2,5,8-10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJWQHDPTLWRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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